molecular formula C15H20FNO4 B8092016 trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

Cat. No.: B8092016
M. Wt: 297.32 g/mol
InChI Key: WCTPAXWWSBOEDX-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a fluorophenoxy group, a hydroxyl group, and a Boc-protected amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of an amino acid derivative, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The Boc protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The compound can be reduced to remove the hydroxyl group or modify the pyrrolidine ring.

  • Substitution: : The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed, along with suitable solvents and temperatures.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : The compound can be utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can be compared with other similar compounds, such as:

  • trans-3-(3-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

  • trans-3-(4-methoxyphenoxy)-4-hydroxy-1-Boc-pyrrolidine

  • trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPAXWWSBOEDX-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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